REACTION_CXSMILES
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[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([OH:6])=[O:5].[CH3:12]O.S(=O)(=O)(O)O>C(OCC)C>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[C:4]([O:6][CH3:12])=[O:5]
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Name
|
|
Quantity
|
8.3 g
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Type
|
reactant
|
Smiles
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ClC1=C(C(=O)O)C(=CC=C1)F
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Name
|
|
Quantity
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15 g
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
1 g
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Type
|
reactant
|
Smiles
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S(O)(O)(=O)=O
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Name
|
|
Quantity
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50 mL
|
Type
|
solvent
|
Smiles
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C(C)OCC
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Control Type
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UNSPECIFIED
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Setpoint
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60 °C
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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A 50-mL round-bottom flask was equipped with a magnetic stir bar
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Type
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TEMPERATURE
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Details
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reflux condenser
|
Type
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CUSTOM
|
Details
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thermometer, nitrogen inlet, and a heating mantle attached to a temperature controller
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Type
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TEMPERATURE
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Details
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cooled to room temperature
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Type
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CUSTOM
|
Details
|
the reaction mixture was transferred to a separatory funnel
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Type
|
WASH
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Details
|
washed with 1M sodium hydroxide solution (3×40 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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The organic layer was dried over sodium sulfate
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Type
|
CUSTOM
|
Details
|
The solvent was removed by evaporation under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue was dried under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=C(C(=O)OC)C(=CC=C1)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.34 g | |
YIELD: CALCULATEDPERCENTYIELD | 59.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |